REACTION_CXSMILES
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[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[OH:9].[Br:10][CH2:11][CH2:12][CH2:13]Br.[OH-].[Na+]>O>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][C:3]=1[O:9][CH2:13][CH2:12][CH2:11][Br:10] |f:2.3|
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Name
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|
Quantity
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20.5 g
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Type
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reactant
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Smiles
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ClC1=C(C=CC(=C1)Cl)O
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Name
|
|
Quantity
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49.1 g
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Type
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reactant
|
Smiles
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BrCCCBr
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Name
|
|
Quantity
|
5 g
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Type
|
reactant
|
Smiles
|
[OH-].[Na+]
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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the mixture was heated on a steam bath for 11/2 hr
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Duration
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2 h
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Type
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CUSTOM
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Details
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The layers were separated
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Type
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EXTRACTION
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Details
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the organic layer was extracted with water
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Type
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DISTILLATION
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Details
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subjected to vacuum distillation (3-4 mm)
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Type
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CUSTOM
|
Details
|
A 19.6 g forecut was collected from room temperature to 50°
|
Type
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DISTILLATION
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Details
|
The product (20.5 g, 57%) distilled from 134°-137°
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Type
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CUSTOM
|
Details
|
4.8 and 8.8 min
|
Duration
|
8.8 min
|
Type
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EXTRACTION
|
Details
|
Extraction with water
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Type
|
CUSTOM
|
Details
|
the material was used without further purification
|
Reaction Time |
11.6 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OCCCBr)C=CC(=C1)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |